molecular formula C12H21Br2N B1396764 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide CAS No. 944-10-5

3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide

Cat. No. B1396764
CAS RN: 944-10-5
M. Wt: 339.11 g/mol
InChI Key: ZFXFSYWKMUHPMT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide is C12H21Br2N. The InChI code is not directly available for this compound, but similar compounds have InChI codes that provide a representation of their molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, such as melting point, boiling point, and density, are not available in the search results . The molecular weight of the compound is 339.11 g/mol.

Scientific Research Applications

Synthesis and Optimization

  • Synthesis of Memantine Hydrochloride : This compound, closely related to 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, is synthesized from 1-bromo-3,5-dimethyladamantane with thiourea. Memantine hydrochloride is a therapeutic drug approved for managing Alzheimer's disease. The synthesis process involves optimizing reaction parameters to achieve high yield and purity (Vu et al., 2023).

Environmental Applications

  • CO2 Capture : A reaction involving 3-bromopropylamine hydrobromide, similar to 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, is used to produce a new ionic liquid. This liquid efficiently captures CO2, functioning comparably to commercial amine sequestering reagents (Bates et al., 2002).

Chemical Synthesis and Analysis

  • Formation of Four-Membered Cyclic Amine : In a study, a thermal rearrangement reaction produced 3-bromo-1-benzylaminobutane hydrobromide, leading to the formation of azetidine, a four-membered cyclic amine. This research provides insights into the synthesis and analysis of similar compounds (Kobayashi et al., 2003).

Pharmaceutical Research

  • Memantine Derivatives in Alzheimer’s Disease : Memantine, structurally similar to 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, is used in treating Alzheimer's disease. Research focuses on memantine derivatives as multitarget agents, exploring their potential in addressing the complex pathology of Alzheimer’s disease (Marotta et al., 2020).

Reaction Analysis

  • Aromatic Nucleophilic Substitution with Rearrangement : A study involving 3-bromo-2-nitrobenzo[b]thiophene and amines, related to the structure of 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, revealed novel insights into aromatic nucleophilic substitution and rearrangement processes (Guerrera et al., 1995).

properties

IUPAC Name

3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrN.BrH/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12;/h9-10H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXFSYWKMUHPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C12CC3CC(C1)CC(C3)(C2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N,N-dimethyladamantan-1-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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